2-Amino-3-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino, hydroxyl, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxyisonicotinaldehyde typically involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Alternative synthetic routes have also been reported, which may involve different starting materials and reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of high-purity compounds for various uses .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the aldehyde group to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-3-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can form Schiff bases with amino acids, which are important in enzymatic reactions . The compound’s fluorescent properties are attributed to its push-pull fluorophore structure, which allows it to emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-hydroxyisonicotinaldehyde include:
- 3-Hydroxyisonicotinaldehyde
- 2-Amino-4-aroyl-6-halopyridine-3,5-dicarbonitriles
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its ability to form Schiff bases and its fluorescent characteristics make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-amino-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H,(H2,7,8) |
InChI Key |
ZGTHWZLDFWUGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.